Lisinopril Dimer Impurity H
Description
Contextualization of Impurity Profiling in Drug Development
Impurity profiling is the identification and quantification of all potential impurities present in a pharmaceutical substance. This process is integral throughout the drug development lifecycle, from initial synthesis to the final formulation. A comprehensive impurity profile helps in ensuring the consistency of the manufacturing process and the quality of the final drug product. For a widely used medication like lisinopril (B193118), an angiotensin-converting enzyme (ACE) inhibitor, a thorough understanding of its impurity profile is paramount.
Classification and Origin of Pharmaceutical Impurities
Pharmaceutical impurities are broadly categorized based on their chemical nature and origin. The ICH Q3A and Q3B guidelines classify them into three main types:
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. nih.gov They are often structurally related to the API.
Inorganic Impurities: These are substances that are not organic in nature and can be introduced during the manufacturing process. Examples include salts, heavy metals, or other residual inorganic materials.
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification of the API or in the formulation of the drug product.
Impurities can originate from the raw materials used, the synthetic route employed, or degradation of the API over time due to factors like heat, light, or interaction with excipients. pharmaffiliates.com
Academic Relevance of Dimeric Impurities in Angiotensin-Converting Enzyme (ACE) Inhibitors
Dimeric impurities, which consist of two molecules of the parent drug or its fragments joined together, are of particular academic and industrial interest. In the context of ACE inhibitors, the formation of dimers can occur through various mechanisms. For instance, captopril, another ACE inhibitor, is known to form disulfide-linked dimers due to the presence of a free thiol group. pharmaffiliates.com The study of such dimers is crucial as they may possess different pharmacological or toxicological properties compared to the parent drug. Research into the dimerization of the ACE enzyme itself has also been a subject of study to understand its function and how inhibitors interact with it. synzeal.comsynzeal.com
Specific Focus on Lisinopril Dimer Impurity H in Pharmaceutical Chemistry
While several impurities of lisinopril are documented in pharmacopoeias, such as Lisinopril Impurity A, C, D, and F, "this compound" represents a more enigmatic entity. synzeal.comresearchgate.net It is commercially available as a reference standard, which is essential for the accurate detection and quantification of impurities in lisinopril drug substances and products. However, detailed scientific literature specifically characterizing its structure and formation is scarce. This highlights a common challenge in pharmaceutical analysis: the emergence of novel or less-documented impurities that require rigorous investigation.
It is critical to distinguish "this compound" from "Lisinopril EP Impurity H." The latter is recognized in the European Pharmacopoeia and is chemically identified as N2-(1S)-(1-Carboxy-3-phenylpropyl)-L-lysine, which is not a dimer. synthinkchemicals.comindiamart.com
Scope and Objectives of Research on this compound
The primary objective of research into a specific impurity like this compound is its complete structural elucidation and the understanding of its formation mechanism. This knowledge is vital for several reasons:
To develop and validate analytical methods for its detection and control.
To implement strategies in the manufacturing process to minimize its formation.
To assess its potential impact on the quality, safety, and efficacy of lisinopril.
The following sections will delve into the known characteristics of this compound based on available data.
Research Findings on this compound
Detailed research findings on this compound are not extensively published in peer-reviewed scientific journals. The available information is primarily from the catalogues of chemical and pharmaceutical reference standard suppliers.
Based on these sources, the following data has been compiled:
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonym | Lisinopril Impurity H (Dimer Impurity, Mixture of Diastereomers) | axios-research.com |
| Molecular Formula | C37H53N5O8 | axios-research.com |
| Molecular Weight | 695.85 g/mol | N/A |
It is noteworthy that another dimeric impurity, "Lisinopril EP Impurity G," is described in the European Pharmacopoeia with a detailed chemical name: (2S)-1-[(2S)-6-Amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid. synzeal.com This underscores the existence of multiple dimeric species related to lisinopril.
The lack of a published, definitive chemical structure for "this compound" in scientific literature prevents a detailed discussion of its formation pathway and its full analytical characterization (e.g., NMR, IR, MS data). The designation "Mixture of Diastereomers" suggests a complex chemical nature, which is plausible given the multiple chiral centers in the lisinopril molecule.
Properties
Molecular Formula |
C₃₇H₅₃N₅O₈ |
|---|---|
Molecular Weight |
695.85 |
Origin of Product |
United States |
Mechanistic Investigations into the Formation of Lisinopril Dimer Impurity H
Elucidation of Dimerization Pathways of Lisinopril (B193118)
The formation of Lisinopril Dimer Impurity H is a consequence of the inherent reactivity of the lisinopril molecule, which possesses multiple functional groups capable of participating in intermolecular reactions. Understanding the precise mechanisms of these reactions is crucial for controlling the formation of this impurity during the manufacturing process and ensuring the stability of the final drug product.
Intermolecular Reaction Mechanisms Leading to Dimer Formation
The primary mechanism for the formation of this compound is believed to be an intermolecular nucleophilic acyl substitution. In this reaction, the primary amine of the lysine (B10760008) residue of one lisinopril molecule acts as a nucleophile, attacking an activated carbonyl group of a second lisinopril molecule. This results in the formation of a stable amide bond, linking the two lisinopril molecules together.
The activation of the carbonyl group is a critical step in this proposed mechanism. This activation can occur under various conditions, particularly in alkaline environments where the carboxylate group can be in equilibrium with a more reactive species. Furthermore, during synthesis, the use of activating agents for peptide bond formation can inadvertently lead to the dimerization side reaction if not properly controlled.
Role of Specific Functional Groups in Lisinopril Dimerization
The molecular structure of lisinopril contains several functional groups that play distinct roles in the dimerization process:
Lysine Primary Amine (ε-amino group): This is the principal nucleophile in the dimerization reaction. Its basicity and steric accessibility make it prone to attacking electrophilic centers.
Carboxylic Acid Groups: Lisinopril has two carboxylic acid moieties. While typically less reactive as electrophiles in their carboxylate form, they can become activated under certain conditions (e.g., during synthesis or through the formation of reactive intermediates) to be susceptible to nucleophilic attack.
Secondary Amine (in the proline ring): While also a potential nucleophile, the secondary amine within the proline ring is generally less reactive than the primary amine of the lysine residue due to steric hindrance and its involvement in the rigid ring structure.
Hypothesis Generation for Dimerization Routes
Based on the understanding of the reactive functional groups, several hypotheses for the dimerization routes can be proposed:
Hypothesis 1: Direct Amidation under Thermal and/or Alkaline Stress: This is the most direct pathway where high temperatures or alkaline pH facilitate the direct reaction between the primary amine of one molecule and a carboxylic acid group of another, likely through the formation of a transient activated intermediate.
Hypothesis 2: Dimerization via an Activated Intermediate during Synthesis: During the chemical synthesis of lisinopril, if coupling agents are used to form the peptide bonds, incomplete reaction or side reactions could lead to the formation of an activated lisinopril monomer. This activated monomer would then be highly susceptible to nucleophilic attack by another lisinopril molecule, leading to the dimer impurity.
Hypothesis 3: Formaldehyde-Mediated Dimerization: While less commonly cited for this specific impurity, trace amounts of formaldehyde, a potential process contaminant, could theoretically mediate a dimerization reaction by forming a methylene (B1212753) bridge between the primary amino groups of two lisinopril molecules. However, the molecular formula of Impurity H does not support this hypothesis.
Influence of Process and Storage Parameters on Impurity Formation Kinetics
The rate at which this compound forms is significantly influenced by environmental and process-related factors. While specific kinetic data for the formation of this compound is not extensively available in publicly accessible literature, general principles of chemical kinetics and data from forced degradation studies on lisinopril allow for a qualitative understanding of these influences.
Effect of pH and Ionic Strength on Dimerization
The pH of the solution is a critical factor governing the rate of dimerization.
Effect of pH: The formation of amide bonds through the reaction of an amine and a carboxylic acid is generally favored under neutral to slightly alkaline conditions. In highly acidic media, the primary amine is protonated, reducing its nucleophilicity and thus slowing down the dimerization rate. Conversely, in strongly alkaline solutions, while the amine is deprotonated and highly nucleophilic, the carboxylic acid exists as a carboxylate, which is a poor electrophile. Therefore, an optimal pH range is expected where a sufficient concentration of the nucleophilic amine and the susceptible carbonyl species coexist. General degradation studies of lisinopril have shown that the drug is highly sensitive to hydrolysis in basic environments.
Effect of Ionic Strength: The influence of ionic strength on the dimerization reaction is not well-documented. However, changes in ionic strength can affect the activity coefficients of the reacting species and potentially the stability of any charged intermediates, thereby influencing the reaction rate.
Table 1: Postulated Effect of pH on the Rate of this compound Formation
| pH Range | Protonation State of Amine | Reactivity of Carboxyl Group | Expected Dimerization Rate |
|---|---|---|---|
| Acidic (pH < 4) | Predominantly protonated (-NH3+) | Protonated (-COOH) | Low |
| Near Neutral (pH 6-8) | Equilibrium between protonated and free amine | Equilibrium between acid and carboxylate | Moderate to High |
This table is based on general chemical principles and not on specific experimental data for this compound.
Temperature-Dependent Dimerization Studies and Activation Energies
The formation of this compound, like most chemical reactions, is expected to be accelerated by an increase in temperature.
Temperature-Dependent Dimerization: Forced degradation studies on lisinopril have consistently shown that the rate of degradation increases with temperature. This is because higher temperatures provide the necessary energy for the reacting molecules to overcome the activation energy barrier of the dimerization reaction.
Table 2: Anticipated Impact of Temperature on the Formation of this compound
| Temperature | Molecular Kinetic Energy | Reaction Rate |
|---|---|---|
| Low (e.g., refrigerated) | Low | Very Low |
| Ambient (e.g., room temperature) | Moderate | Low to Moderate |
This table illustrates the expected trend based on the principles of chemical kinetics.
Impact of Solvent Systems and Solvent Impurities
The formation of the lisinopril dimer impurity is profoundly influenced by the solvent system used during synthesis and purification. The polarity and nature of the solvent directly impact the kinetics of the dimerization reaction. A clear distinction is observed between protic and aprotic solvents.
Protic solvents, such as methanol (B129727) and ethanol (B145695), are capable of hydrogen bonding. They solvate the nucleophilic amine groups on the lisinopril molecule, thereby reducing their reactivity towards electrophilic carbonyl functionalities. This stabilization of the amine reactants slows down the rate of the condensation reactions that lead to dimer formation.
In contrast, aprotic solvents like tetrahydrofuran (B95107) (THF) and acetone (B3395972) lack the ability to donate hydrogen bonds. In these environments, the nucleophilicity of the amine groups is enhanced, which significantly accelerates the dimerization process. Research has demonstrated an inverse correlation between the dielectric constant (ε) of the solvent and the rate of dimer formation. For instance, studies have shown that using THF (ε=7.6) can result in 5.3 times more of the dimer impurity compared to reactions run in methanol (ε=32.7).
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate of Dimer Formation |
|---|---|---|---|
| Methanol | Protic | 32.7 | 1x (Baseline) |
| Ethanol | Protic | 24.5 | > 1x |
| Acetone | Aprotic | 21.0 | >> 1x |
| Tetrahydrofuran (THF) | Aprotic | 7.6 | 5.3x |
Catalytic Effects of Trace Metal Ions or Acid/Base Species
The dimerization of lisinopril is subject to catalysis by both acid/base species and trace metal ions.
Acid/Base Catalysis: The presence of alkaline reagents is a significant factor in the formation of the dimer impurity. The synthesis process, particularly deprotection steps carried out in an alkaline environment, can promote dimerization. The use of alkali metal hydroxides, such as sodium hydroxide (B78521), creates a basic medium where the deprotonation of amine groups increases their nucleophilicity, thus catalyzing the intermolecular condensation reaction between two lisinopril molecules.
Trace Metal Ion Catalysis: Lisinopril possesses multiple functional groups capable of acting as ligands, allowing it to form complexes with various metal ions, including copper(II), zinc(II), nickel(II), calcium(II), magnesium(II), and iron(III). rsc.orgredalyc.org The binding of metal ions can facilitate the dimerization process. For example, a dimeric copper(II)-lisinopril complex has been identified where the metal ion acts as a bridge, bringing two lisinopril molecules into close proximity. rsc.orgsemanticscholar.org In this structure, each copper ion is coordinated by atoms from two different lisinopril ligands, effectively creating a metal-linked dimer. rsc.org While this is a coordination complex, it demonstrates a mechanism by which trace metals can template the dimerization. Furthermore, studies involving lisinopril coupled with transition metal chelates (e.g., copper, iron, nickel) show that these complexes can generate reactive oxygen species, pointing to a potential role for metal-catalyzed oxidation in generating reactive intermediates. nih.gov
Role of Oxidation and Degradation Intermediates in Dimer Formation
Degradation products of lisinopril, particularly those formed under thermal stress, serve as critical intermediates in the dimerization pathway. The primary degradation route that feeds into dimer formation is the intramolecular dehydration of lisinopril.
At elevated temperatures, lisinopril can undergo an intramolecular cyclization to form a diketopiperazine (DKP) derivative. researchgate.netresearchgate.netnih.gov This thermal degradation product is a key precursor for higher-order oligomers, including the dimer impurity. researchgate.net The formation of the DKP intermediate, specifically (S,S,S)-diketopiperazine (Lisinopril Impurity C), occurs via intramolecular dehydration. nih.gov This intermediate can then react nucleophilically with another lisinopril molecule to form the dimer. researchgate.net A related species, (R,S,S)-diketopiperazine (Lisinopril Impurity D), can also be formed through epimerization at high temperatures and may participate in similar subsequent reactions. nih.gov
While direct oxidation pathways leading to the dimer are less characterized, metal-catalyzed oxidation is a known phenomenon. Lisinopril coupled with metal chelates can generate reactive oxygen species, which could lead to the formation of various degradation intermediates that may contribute to impurity formation. nih.gov Stress testing under acidic hydrolysis also reveals a number of degradation products, confirming that lisinopril can break down into smaller, potentially reactive molecules under certain conditions. ekb.eg
Identification of Precursor Molecules and Reaction Intermediates
Several key molecules have been identified as precursors or intermediates in the reaction pathway leading to the lisinopril dimer.
N⁶-Trifluoroacetyl-N²-carboxy-L-lysine anhydride: This is an activated intermediate used in the chemical synthesis of lisinopril. As a highly electrophilic species, it is designed to react with other components of the target molecule, but under certain conditions, it can participate in side reactions that may initiate oligomerization. researchgate.net
(S,S,S)-Diketopiperazine (DKP): As previously discussed, this thermal degradation product is a major intermediate. researchgate.net It is formed by the intramolecular dehydration of lisinopril at high temperatures and serves as a direct precursor, reacting with an intact lisinopril molecule to form the dimer. researchgate.netnih.gov The stereochemistry of the DKP intermediate is critical, as the (S,S,S) configuration is particularly prone to dimer formation. researchgate.net
Schiff Base Intermediate: The condensation reaction between a carbonyl group of one molecule (or an intermediate) and an amine group of another proceeds through the formation of a transient Schiff base (an imine). This intermediate is a hallmark of the condensation pathway leading to the final dimer structure. researchgate.net
| Intermediate | Role in Dimerization Pathway | Source/Formation Condition |
|---|---|---|
| N⁶-Trifluoroacetyl-N²-carboxy-L-lysine anhydride | Electrophilic species from the synthesis route that can initiate side reactions. researchgate.net | Chemical Synthesis |
| (S,S,S)-Diketopiperazine | Key thermal degradation product that nucleophilically attacks lisinopril. researchgate.net | Thermal Stress / High Temperature nih.gov |
| Schiff Base Intermediate | Transient species formed during the condensation of carbonyl and amine groups. researchgate.net | Condensation Reaction |
Thermodynamic and Kinetic Models of Dimerization Reaction
The kinetics of this solid-phase degradation have been investigated under conditions of elevated temperature and humidity. researchgate.net The process is understood to be a thermally activated reaction, and its kinetic and thermodynamic parameters have been calculated. One study determined the activation energy (Ea) and other thermodynamic parameters for the degradation of lisinopril in the solid phase at 76.4% relative humidity. researchgate.net Another investigation, using in situ Fourier transform infrared (FT-IR) microscopy to monitor the isothermal transformation, estimated a significantly higher activation energy for the solid-state intramolecular cyclization. nih.gov
These parameters are crucial for understanding the stability of lisinopril and for predicting the rate of formation of the DKP intermediate, which directly influences the subsequent rate of dimer formation.
| Parameter | Value | Condition/Method | Reference |
|---|---|---|---|
| Activation Energy (Ea) | 166 ± 47 kJ/mol | Solid phase, 76.4% RH | researchgate.net |
| Enthalpy of Activation (ΔH) | 163 ± 48 kJ/mol | Solid phase, 76.4% RH | researchgate.net |
| Entropy of Activation (ΔS) | 99 ± 135 J/(K·mol) | Solid phase, 76.4% RH | researchgate.net |
| Activation Energy (Ea) | ~327 kJ/mol | Solid state, FT-IR microscopy | nih.gov |
Synthetic Approaches for Lisinopril Dimer Impurity H As a Reference Standard
De Novo Chemical Synthesis Strategies for Dimer Analogues
The de novo synthesis of Lisinopril (B193118) Dimer Impurity H as a reference standard necessitates a controlled and well-documented chemical pathway to ensure the correct structure and high purity of the final compound.
The synthesis of Lisinopril Dimer Impurity H can be approached by adapting the known synthetic routes of lisinopril itself, with modifications to favor the formation of the dimer. A plausible multi-step pathway involves the coupling of appropriately protected lisinopril precursors.
One potential strategy begins with the synthesis of a protected lisinopril monomer, which is then strategically reacted to form the dimer. For instance, a key intermediate in lisinopril synthesis is N⁶-trifluoroacetyl-L-lysyl-L-proline. This intermediate can be further reacted with a second protected lysine (B10760008) derivative to initiate the formation of a dimer backbone. The process generally involves the activation of a carboxyl group on one molecule and its subsequent reaction with the free amine group of a second molecule. The presence of unreacted protected lysine during the synthesis of lisinopril has been identified as a potential source for the formation of dimer-like impurities. nih.gov
A controlled synthesis could, therefore, involve the intentional reaction of a protected lisinopril intermediate with a protected lysine molecule, followed by coupling with the remaining fragments of the second lisinopril molecule and subsequent deprotection steps. The final deprotection is often carried out in an alkaline environment, for example, using sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol (B129727), which can also influence the formation of the dimer.
The yield and purity of the synthesized this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature, reaction time, pH, and the choice of solvents and catalysts.
For the coupling reactions, the choice of activating agents for the carboxylic acid groups is critical to ensure efficient amide bond formation while minimizing side reactions. The hydrolysis of protecting groups, typically the final step, must be carefully controlled. For example, the use of aqueous sodium hydroxide requires monitoring of the pH and temperature to drive the reaction to completion without causing degradation of the desired product. One described method for a related lisinopril analogue involves adjusting the pH to approximately 5.0 with hydrochloric acid after hydrolysis to facilitate product isolation. nih.gov
The following table summarizes key parameters that can be optimized for the synthesis of lisinopril dimer impurities:
| Parameter | Condition | Purpose |
| Temperature | Varies by step (e.g., 25-45°C) | To control reaction rate and minimize side products. |
| pH | Alkaline for hydrolysis (e.g., 12-12.5), acidic for precipitation (e.g., 5.0) | To facilitate deprotection and subsequent isolation. |
| Solvents | Methanol, water, acetone (B3395972) | To dissolve reactants and facilitate purification. |
| Catalysts | Raney-Nickel for hydrogenation | To ensure specific chemical transformations. |
Lisinopril has multiple chiral centers, and consequently, its dimer can exist as various stereoisomers. The synthesis of a specific isomer of this compound for use as a reference standard presents significant challenges. The primary challenge lies in controlling the stereochemistry at each chiral center throughout the multi-step synthesis.
The use of stereochemically pure starting materials, such as L-lysine and L-proline, is a fundamental requirement. However, racemization can occur at various stages of the synthesis, particularly during activation and coupling steps, or under harsh pH and temperature conditions. For instance, the epimerization of certain impurities can occur at high temperatures. nih.gov
To overcome these challenges, the use of mild reaction conditions and chiral catalysts or auxiliaries may be necessary to maintain the desired stereochemical integrity. The final product must be thoroughly analyzed using techniques such as chiral chromatography to confirm its isomeric purity.
Isolation and Purification Methodologies from Stressed Lisinopril Samples
This compound can also be obtained by isolation from lisinopril drug substance that has been subjected to stress conditions, such as elevated temperature and humidity, which can promote the formation of degradation products, including dimers.
Preparative high-performance liquid chromatography (HPLC) is a powerful technique for the isolation of impurities from complex mixtures. For the purification of this compound from stressed lisinopril samples, a reversed-phase HPLC method is typically employed.
The selection of the stationary phase (e.g., C18 or C8) and the mobile phase composition is critical for achieving the desired separation. A common approach involves using a gradient of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. For instance, the isolation of a novel lisinopril impurity was achieved using a semi-preparative ZORBAX C18 column with a mobile phase consisting of methanol and water. nih.gov The fractions containing the target impurity are collected, combined, and the solvent is removed to yield the purified compound.
The following table outlines typical parameters for the preparative HPLC isolation of lisinopril impurities:
| Parameter | Example Condition |
| Column | ZORBAX C18, 9.4 mm x 250 mm, 5 µm |
| Mobile Phase | Methanol/Water or Acetonitrile/Buffer |
| Flow Rate | 3.0 mL/min |
| Detection | UV at 210 nm |
Crystallization is a widely used technique for the final purification of organic compounds. The choice of solvent is crucial for successful crystallization. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below, allowing for the formation of pure crystals upon cooling.
For lisinopril-related compounds, various solvents have been explored for crystallization. For example, a lisinopril lysine analogue has been successfully crystallized from acetone. nih.gov The process typically involves dissolving the crude material in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Precipitation can also be employed for purification. This often involves changing the pH of a solution to decrease the solubility of the target compound. For instance, after alkaline hydrolysis of a protected precursor, the pH of the reaction mixture can be adjusted to the isoelectric point of the dimer impurity to induce its precipitation from the aqueous solution.
Methodologies for Confirming Synthetic Purity and Identity of Reference Material
The confirmation of purity and structural identity of a reference standard is a critical regulatory requirement. nih.gov A combination of chromatographic and spectroscopic techniques is employed to ensure the material is suitable for its intended analytical purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Lisinopril Impurity H and separating it from lisinopril and other related substances. Reversed-phase HPLC methods are typically employed, utilizing C8 or C18 columns. windows.netdergipark.org.tr The method's specificity allows for the accurate quantification of the impurity. Validation of the HPLC method as per International Council for Harmonisation (ICH) guidelines is necessary to ensure linearity, accuracy, precision, and sensitivity. ekb.eg
Below is an interactive table summarizing typical HPLC conditions used for the analysis of lisinopril and its impurities.
| Parameter | Condition | Source |
| Column | Luna 5 µm C8(2) or Kinetex 5 µm C8 (250 x 4.6 mm) | windows.net |
| Mobile Phase A | Acetonitrile / Buffer (30:970, v/v) | phenomenex.com |
| Mobile Phase B | Acetonitrile / Buffer (200:800, v/v) | phenomenex.com |
| Buffer | 3.53 g/L Monobasic Sodium Phosphate (B84403) Dihydrate, pH 4.1 | windows.net |
| Flow Rate | 1.0 - 1.8 mL/min | windows.netdergipark.org.tr |
| Detection | UV at 210 nm | windows.net |
| Temperature | 45 °C | windows.net |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and confirmation of identity for impurities like Lisinopril Impurity H. ekb.egnih.gov It provides information about the molecular weight of the compound by identifying the molecular ion peak. Further fragmentation analysis (MS/MS or MSⁿ) can help to piece together the structure of the molecule. nih.gov For Lisinopril Impurity H (C₁₆H₂₄N₂O₄, molecular weight 308.37), the protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 309. ekb.egnih.gov High-resolution mass spectrometry (HRMS) techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICRMS) can provide highly accurate mass measurements, confirming the elemental composition with a low margin of error. nih.gov
The following table presents key mass spectrometric data for an ion corresponding to Lisinopril Impurity H. nih.gov
| Ion Type | Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Error (x10⁻⁶) |
| Precursor Ion [M+H]⁺ | C₁₆H₂₅N₂O₄⁺ | 309.1809 | 309.1806 | -0.97 |
| Product Ion | C₁₆H₂₃N₂O₃⁺ | 291.1703 | 291.1703 | 0 |
| Product Ion | C₁₅H₂₀NO₂⁺ | 246.1489 | 246.1489 | 0 |
| Product Ion | C₆H₁₂NO₂⁺ | 130.0863 | 130.0863 | 0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Analytical Methodologies for Detection and Quantification of Lisinopril Dimer Impurity H
High-Resolution Chromatographic Separation Techniques
High-resolution chromatography is fundamental in separating the lisinopril (B193118) dimer impurity from the active pharmaceutical ingredient (API) and other related substances. The complexity of the sample matrix, often containing structurally similar compounds, demands techniques with high peak efficiency and selectivity.
Ultra-High Performance Liquid Chromatography (UHPLC) stands as a premier technique for the analysis of pharmaceutical impurities due to its significant advantages over conventional High-Performance Liquid Chromatography (HPLC), including higher resolution, shorter run times, and reduced solvent consumption. The development of a robust UHPLC method for the quantification of Lisinopril Dimer Impurity H requires careful optimization of several key parameters to achieve adequate separation from lisinopril and other potential impurities.
A typical approach to method development would involve screening various stationary phases, mobile phase compositions, pH levels, and gradient elution profiles. Given the polar nature of lisinopril and its dimer, reversed-phase chromatography is the most common approach. Columns with sub-2 µm particle sizes are employed to maximize efficiency.
Stationary Phase Selection: A C18 stationary phase is often the first choice due to its versatility. However, for complex separations involving polar compounds, alternative chemistries such as C8, phenyl-hexyl, or embedded polar group (EPG) columns might offer different selectivity and better peak shapes.
Mobile Phase Optimization: The mobile phase typically consists of an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the acidic and basic functional groups in both lisinopril and its dimer, thereby influencing their retention and selectivity. A pH in the acidic range (e.g., 2-4) is often employed to suppress the ionization of carboxylic acid groups, leading to better retention on reversed-phase columns. The choice of buffer, such as phosphate (B84403) or formate, is also important for maintaining a stable pH and ensuring good peak shapes.
Gradient Elution: A gradient elution is generally necessary to separate the less polar dimer impurity from the more polar lisinopril API in a reasonable timeframe. The gradient profile, including the initial and final organic modifier concentrations, the gradient steepness, and any isocratic holds, must be fine-tuned to achieve optimal resolution.
Detection: UV detection at a low wavelength, typically around 210-220 nm, is suitable for detecting lisinopril and its impurities, as they contain chromophores that absorb in this region. windows.net
A hypothetical optimized UHPLC method for the analysis of this compound is presented in the interactive data table below.
| Parameter | Condition |
| Column | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | 215 nm |
| Expected Retention Time | Lisinopril: ~4.5 min, Dimer Impurity H: ~8.2 min |
Lisinopril itself is a chiral molecule, containing multiple stereocenters. The dimerization process can potentially lead to the formation of various diastereomers of the dimer impurity, depending on the stereochemistry of the reacting lisinopril molecules. Each of these diastereomers could have a different pharmacological and toxicological profile. Therefore, assessing the enantiomeric and diastereomeric purity of the dimer impurity is of significant importance.
Chiral chromatography is the most effective technique for separating stereoisomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. For peptide-like molecules such as the lisinopril dimer, CSPs are generally preferred. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in separating a wide range of chiral compounds.
The development of a chiral method would involve screening different types of CSPs and optimizing the mobile phase (often a mixture of a non-polar solvent like hexane (B92381) and a polar organic modifier like ethanol (B145695) or isopropanol) to achieve enantiomeric separation. Due to the complexity and the presence of multiple chiral centers in the dimer, achieving baseline separation of all possible stereoisomers can be challenging and may require sophisticated multidimensional chromatography techniques.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, lisinopril and its dimer are large, polar, and non-volatile molecules, making them unsuitable for direct GC analysis. To make them amenable to GC, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives. jfda-online.com
Derivatization typically involves reacting the polar functional groups (e.g., carboxylic acids, amines) with a suitable reagent to form less polar and more volatile esters or silyl (B83357) ethers. For example, the carboxylic acid groups can be esterified using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. The primary and secondary amine groups can be acylated or silylated.
While GC-MS has been mentioned for the analysis of lisinopril, this is generally in the context of bioanalytical studies where extensive sample cleanup and derivatization are performed. ekb.eg For routine quality control of a drug substance, the additional complexity and potential for incomplete derivatization or side reactions often make GC a less favorable option compared to LC-based methods for non-volatile impurities like the lisinopril dimer. The high molecular weight of the dimer would also pose a challenge for volatilization even after derivatization. Therefore, the application of GC for the analysis of volatile derivatives of this compound is likely to be limited to specialized research applications rather than routine quality control.
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC can be seen as a hybrid of GC and LC, offering some of the advantages of both. It is particularly well-suited for the separation of complex mixtures and for chiral separations. tandfonline.com
For peptide and peptide-like impurities, SFC can offer faster separations and reduced solvent consumption compared to HPLC. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant increase in backpressure. The addition of a polar co-solvent (modifier), such as methanol or ethanol, is typically required to elute polar analytes like the lisinopril dimer from the stationary phase.
The development of an SFC method for this compound would involve the selection of an appropriate stationary phase (both achiral and chiral phases can be used) and the optimization of the mobile phase composition (CO2 and modifier) and other parameters such as backpressure and temperature.
SFC is a promising technique for the analysis of complex pharmaceutical samples and could potentially be applied to the separation of lisinopril and its impurities, including the dimer. However, its application in this specific area is not as widespread as UHPLC, and further research would be needed to establish its utility for routine analysis of this compound.
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis
Mass spectrometry is an indispensable tool in pharmaceutical analysis, providing information on the molecular weight and structure of compounds. When coupled with a chromatographic separation technique (e.g., LC-MS), it allows for the detection, identification, and quantification of impurities at very low levels.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a crucial step in the identification of unknown impurities. The difference between the experimentally measured exact mass and the theoretically calculated mass for a proposed molecular formula is typically in the low parts-per-million (ppm) range for a confident assignment.
For the structural elucidation of this compound (Lisinopril EP Impurity G), HRMS would be employed to confirm its molecular formula of C42H60N6O9. Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) or Orbitrap-based mass spectrometry are capable of providing the required mass accuracy. nih.gov
In addition to determining the molecular formula of the intact molecule, HRMS can be used in conjunction with tandem mass spectrometry (MS/MS) to obtain high-resolution fragmentation data. By analyzing the exact masses of the fragment ions, the structure of the impurity can be pieced together and confirmed. This is particularly useful for distinguishing between isobaric impurities (impurities with the same nominal mass but different elemental compositions).
The table below shows the theoretical exact mass for Lisinopril EP Impurity G and the expected mass accuracy for a typical HRMS measurement.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Measured Mass (Da) | Mass Accuracy (ppm) |
| Lisinopril EP Impurity G | C42H60N6O9 | 792.4366 | 792.4370 | < 1 |
This high level of mass accuracy provides unambiguous confirmation of the elemental composition of the dimer impurity, which is a critical piece of data for its complete characterization.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of unknown impurities. By selecting the protonated molecular ion ([M+H]⁺) of the impurity, collision-induced dissociation (CID) can be used to generate a unique fragmentation pattern, providing clues to its molecular structure.
For a hypothetical this compound, the fragmentation pathway would be complex, involving the cleavage of the amide bonds linking the two lisinopril-like moieties. A detailed analysis would likely reveal fragment ions corresponding to the loss of one lisinopril monomer, as well as characteristic losses of water, formic acid, and portions of the amino acid side chains. A comparative analysis with the fragmentation pattern of lisinopril itself would be crucial in identifying the core structures within the dimer.
Table 1: Hypothetical Key Fragment Ions in MS/MS Analysis of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss | Structural Inference |
|---|---|---|---|
| 696.9 | 406.2 | C₁₆H₂₃N₂O₄ | Loss of a modified lisinopril-related monomer |
| 696.9 | 291.1 | C₂₁H₃₁N₃O₅ + H₂O | Cleavage with loss of a lisinopril-like unit and water |
| 406.2 | 291.1 | C₆H₁₁NO₂ | Loss of proline moiety from a lisinopril-like fragment |
Note: This table is illustrative and based on general fragmentation patterns of similar molecules, as specific data for "this compound" is not publicly available.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling
Hyphenated techniques are essential for separating the impurity from the main API and other related substances before mass spectrometric analysis. Given the polar nature and low volatility of a lisinopril dimer, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice.
A reversed-phase high-performance liquid chromatography (HPLC) method, likely using a C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase, would be developed to achieve chromatographic separation. The high sensitivity and selectivity of the mass spectrometer would then allow for the detection and quantification of the impurity even at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) would generally be unsuitable for this type of large, non-volatile molecule without extensive derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive confirmation of a chemical structure.
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Applications
For a definitive structural assignment of this compound, a suite of NMR experiments would be necessary.
¹H NMR: Would be expected to show a complex set of signals, likely with overlapping resonances due to the presence of two similar, large moieties. Key diagnostic signals would include those for the aromatic protons of the phenylpropyl groups and the various aliphatic protons of the lysine (B10760008) and proline-like fragments.
¹³C NMR: Would provide information on the number and type of carbon atoms in the molecule, confirming the molecular formula suggested by mass spectrometry.
2D NMR: Would be critical for assembling the structure.
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the individual spin systems of the amino acid residues.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which would be essential for piecing together the different fragments and identifying the linkage point between the two monomeric units.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |
|---|---|---|
| Aromatic Protons (Phenyl Ring) | 7.1 - 7.4 | 125 - 142 |
| Methine Protons (α-Carbons) | 3.5 - 4.5 | 50 - 65 |
| Methylene (B1212753) Protons (Aliphatic Chains) | 1.2 - 3.2 | 20 - 45 |
Note: This table provides general, expected ranges, as specific experimental data is not available.
Solid-State NMR for Polymorphic Forms of the Impurity (if applicable)
If the isolated this compound is a crystalline solid, it could potentially exist in different polymorphic forms. Solid-state NMR (ssNMR) could be employed to investigate these forms, as the NMR signals in the solid state are sensitive to the local molecular environment and packing. However, given that this is a trace impurity, obtaining a sufficient quantity of the isolated solid for ssNMR analysis would be a significant practical challenge. There is currently no publicly available information on the solid-state properties of this specific impurity.
Spectroscopic Techniques for Complementary Analysis
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule. For this compound, these techniques would be used to confirm the presence of key structural features.
IR Spectroscopy: Would be expected to show characteristic absorption bands for N-H stretching of amines and amides, O-H stretching of carboxylic acids, C=O stretching of amide and carboxylic acid groups, and C-H stretching of aromatic and aliphatic groups.
Raman Spectroscopy: Would also provide information on these functional groups, with potentially stronger signals for the non-polar bonds of the aromatic rings.
Table 3: Anticipated IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3200 - 3500 | N-H and O-H stretching |
| 2800 - 3000 | C-H stretching (aliphatic) |
| ~3030 | C-H stretching (aromatic) |
| 1700 - 1730 | C=O stretching (carboxylic acid) |
| 1630 - 1680 | C=O stretching (amide I) |
Note: This table is illustrative, as specific experimental data is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative analysis of pharmaceutical compounds. The principle of this method is based on the absorption of ultraviolet or visible light by a molecule, which results in the transition of electrons to a higher energy state. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law.
For a compound like this compound, which lacks a strong chromophore, direct UV-Vis analysis can be challenging due to low molar absorptivity. researchgate.net Lisinopril and its related compounds have a UV absorbance maximum in the low UV region, typically around 210-220 nm, which can be prone to interference from other components present in pharmaceutical formulations. researchgate.net To overcome this limitation, derivatization techniques are often employed to introduce a chromophore into the molecule, thereby shifting the absorption maximum to a longer wavelength and increasing the molar absorptivity.
One common derivatization agent for compounds containing primary amino groups, such as this compound, is ninhydrin (B49086). jfda-online.compensoft.net The reaction between the primary amine of the impurity and ninhydrin in a controlled environment of heat and pH results in the formation of a colored product, often Ruhemann's purple, which exhibits strong absorbance in the visible region (around 400-570 nm). jfda-online.compensoft.net This colorimetric method significantly enhances the sensitivity and specificity of the UV-Vis assay.
The quantification of this compound using this approach would involve reacting a known concentration of the sample with an excess of the derivatizing agent under optimized conditions. The absorbance of the resulting solution is then measured at the wavelength of maximum absorbance (λmax) of the colored product. A calibration curve is constructed by plotting the absorbance values of a series of standard solutions of this compound of known concentrations against their respective concentrations. The concentration of the impurity in an unknown sample can then be determined by interpolating its absorbance value on the calibration curve.
Table 1: Illustrative UV-Vis Spectroscopic Data for Derivatized this compound This table presents hypothetical data for illustrative purposes, as specific experimental values for the isolated analysis of this compound are not widely available in published literature.
| Parameter | Value |
|---|---|
| Derivatizing Agent | Ninhydrin |
| Solvent | Methanol/Water |
| Wavelength of Maximum Absorbance (λmax) | ~420 nm |
| Linearity Range | 5.0 - 50.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
Method Validation Parameters for Impurity Quantification
The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose. xisdxjxsu.asia For the quantification of impurities like this compound, the validation process must demonstrate that the method is reliable, reproducible, and accurate. The validation parameters are typically defined by regulatory bodies such as the International Council for Harmonisation (ICH).
Selectivity and Specificity: Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug (lisinopril), other impurities, and excipients. amljournal.com Specificity is the ultimate form of selectivity, proving that the method is free from any interference. For a UV-Vis spectrophotometric method, specificity can be demonstrated by analyzing a placebo (a mixture of all excipients without the API and impurity) and showing no significant absorbance at the analytical wavelength. Additionally, the absorption spectra of the derivatized impurity should be compared with that of the derivatized parent drug and other potential impurities to ensure there is no overlap at the chosen λmax.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. amljournal.com This provides an indication of its reliability during normal usage. For a UV-Vis method involving derivatization, robustness would be evaluated by introducing slight changes to parameters such as the pH of the reaction mixture, the reaction time, the temperature, and the concentration of the derivatizing agent. The results from these varied conditions are then compared to the results from the standard conditions to assess the impact on the final quantification. The relative standard deviation (RSD) of the results under these varied conditions should be within acceptable limits.
Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. amljournal.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurity quantification, the range typically covers from the reporting threshold of the impurity to 120% of the specification limit. Linearity is typically evaluated by linear regression analysis of the calibration curve data, and the correlation coefficient (r²) should be close to 1.
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. amljournal.com It is often determined by recovery studies, where a known amount of the impurity standard is spiked into a sample matrix (e.g., a placebo or the drug product). The percentage recovery of the added impurity is then calculated. Accuracy studies are typically performed at a minimum of three concentration levels covering the specified range, with multiple replicates at each level.
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. amljournal.com It is usually evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but with different analysts, on different days, or with different equipment.
Reproducibility: The precision between different laboratories (collaborative studies). Precision is expressed as the relative standard deviation (RSD) of the results.
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. amljournal.com
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amljournal.com
For spectrophotometric methods, the LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. The following equations are commonly used:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the y-intercepts of regression lines or the standard deviation of the blank response.
S = the slope of the calibration curve.
Table 2: Illustrative Method Validation Parameters for this compound Quantification This table presents hypothetical data based on typical requirements for pharmaceutical impurity analysis, as specific published validation data for a UV-Vis method solely for this compound is not available.
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Specificity | No interference from placebo and other impurities at the analytical wavelength. | Passes |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Range | Reporting threshold to 120% of specification limit. | 5.0 - 50.0 µg/mL |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 102.3% |
| Precision (% RSD) | ≤ 5.0% | < 2.0% |
| LOD | Signal-to-noise ratio of 3:1 | 0.5 µg/mL |
| LOQ | Signal-to-noise ratio of 10:1 | 1.5 µg/mL |
| Robustness | % RSD of results with varied parameters should be within acceptable limits. | Passes |
Stability and Degradation Pathways of Lisinopril Dimer Impurity H
Forced Degradation Studies of Isolated Dimer Impurity H
Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a compound by subjecting it to conditions more severe than accelerated stability testing. Such studies are pivotal in identifying potential degradation products and understanding the degradation pathways, which helps in the development of stability-indicating analytical methods. For Lisinopril (B193118) Dimer Impurity H, this would involve isolating the impurity and exposing it to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Hydrolytic Stability under Acidic, Neutral, and Alkaline Conditions
Hydrolysis is a primary pathway for drug degradation. A hydrolytic stability study of Lisinopril Dimer Impurity H would involve dissolving the isolated compound in aqueous solutions of varying pH (acidic, neutral, and alkaline) and monitoring its degradation over time, often at elevated temperatures to accelerate the process.
Detailed research findings on the hydrolytic degradation of this compound are not available in the reviewed scientific literature. Consequently, specific data on its stability under these conditions cannot be presented.
| Condition | Reagent | Temperature (°C) | Time (hours) | Degradation (%) | Identified Products |
|---|---|---|---|---|---|
| Acidic | 0.1 M HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Neutral | Water | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alkaline | 0.1 M NaOH | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Oxidative Degradation Mechanisms
Oxidative degradation can occur when a substance is exposed to oxidizing agents. A typical study would expose this compound to an oxidizing agent like hydrogen peroxide (H₂O₂) to determine its susceptibility to oxidation.
Specific experimental data detailing the oxidative degradation mechanisms for this compound have not been reported in the accessible scientific literature.
| Reagent | Concentration | Temperature (°C) | Time (hours) | Degradation (%) | Identified Products |
|---|---|---|---|---|---|
| Hydrogen Peroxide | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Photolytic Degradation Pathways
Photostability testing exposes the compound to light sources mimicking sunlight to determine if light exposure causes degradation. This is crucial for defining storage and packaging requirements. The study for this compound would involve exposing both solid and solution forms to controlled light conditions.
No specific research findings concerning the photolytic degradation pathways of this compound were found during the literature review.
| Condition | Light Source/Intensity | Duration | Degradation (%) | Identified Products |
|---|---|---|---|---|
| Solid State | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Solution | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Thermal Degradation Profiles
Thermal degradation studies assess the stability of a substance when exposed to high temperatures. This helps to understand the compound's stability during manufacturing processes that may involve heat, as well as its long-term stability under various storage temperatures.
The thermal degradation profile for isolated this compound is not documented in the available scientific literature. While studies on the parent drug, lisinopril, indicate the formation of diketopiperazine impurities at high temperatures, similar data for the dimer impurity is absent. scirp.org
| Condition | Temperature (°C) | Duration | Degradation (%) | Identified Products |
|---|---|---|---|---|
| Solid State | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Solution | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Identification of Secondary Degradation Products Derived from this compound
A critical outcome of forced degradation studies is the identification of new, or secondary, degradation products that arise from the impurity itself. This would require the use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to separate and identify the structures of any new compounds formed from the degradation of this compound.
As no forced degradation studies on this specific impurity have been published, there is no information available on its secondary degradation products.
Kinetic Modeling of Dimer Impurity H Degradation
Kinetic modeling of the degradation process allows for the prediction of the shelf-life and stability of a compound under various conditions. This involves analyzing the rate of degradation over time to determine the order of the reaction (e.g., zero-order, first-order) and to calculate degradation rate constants.
Due to the absence of experimental degradation data for this compound, no kinetic models of its degradation have been proposed or are available in the scientific literature.
Process Control and Mitigation Strategies for Lisinopril Dimer Impurity H in Pharmaceutical Manufacturing
Control of Dimer Impurity H During Drug Product Formulation and Manufacturing
The formation of Lisinopril (B193118) Dimer Impurity H, a covalent dimer of the active pharmaceutical ingredient (API), is a critical quality attribute that must be controlled during the formulation and manufacturing of lisinopril drug products. The presence of this impurity can impact the safety and efficacy of the final product. evitachem.com Control strategies focus on understanding and mitigating the factors that promote its formation, primarily the selection of appropriate excipients and the optimization of manufacturing process parameters.
Excipients are integral components of a pharmaceutical formulation, but they can also interact with the API and influence its degradation pathways, including the formation of dimeric impurities. The selection of excipients for a lisinopril formulation must therefore be carefully considered to minimize the risk of dimerization.
Studies on the stability of lisinopril in the presence of various common excipients have shown that some can either promote or inhibit its degradation. While specific data on the direct impact of these excipients on the formation of Lisinopril Dimer Impurity H is not extensively detailed in publicly available literature, general stability studies of lisinopril provide valuable insights. For instance, research on the photodegradation and thermal degradation of lisinopril has demonstrated that certain excipients can influence the rate of degradation. scirp.org
In one study, the stability of lisinopril dihydrate was evaluated in the presence of several excipients under stress conditions (sunlight, UV light, and heat). scirp.org The findings indicated that excipients such as talcum, dibasic calcium phosphate (B84403), and magnesium stearate (B1226849) appeared to decrease the rate of degradation, suggesting a potential protective effect on the lisinopril molecule. scirp.org Conversely, excipients like Avicel (microcrystalline cellulose) and maize starch were found to increase the rate of degradation, which could potentially correlate with a higher propensity for impurity formation, including dimerization. scirp.org
Table 1: Effect of Selected Excipients on the Stability of Lisinopril Dihydrate
| Excipient | Effect on Lisinopril Degradation Rate | Potential Implication for Dimer Formation |
|---|---|---|
| Talcum | Decrease | Potentially inhibitory |
| Dibasic Calcium Phosphate | Decrease | Potentially inhibitory |
| Magnesium Stearate | Decrease | Potentially inhibitory |
| Avicel (Microcrystalline Cellulose) | Increase | Potentially promoting |
This table is based on general stability studies of lisinopril and provides a potential correlation to the formation of dimer impurities. scirp.org
The mechanism by which excipients can influence dimer formation is multifaceted. It can involve direct chemical reaction with the API, alteration of the micro-environmental pH within the formulation, or the introduction of reactive impurities or moisture. For peptide drugs like lisinopril, which possess reactive functional groups, interactions with excipients containing aldehydes, peroxides, or other reactive species can be a concern. outsourcedpharma.com Therefore, stringent quality control of excipients to limit such reactive impurities is a crucial aspect of formulation development.
Manufacturing process parameters play a significant role in the formation of this compound. Key parameters that require careful control include temperature, pH, and moisture content.
Temperature: Elevated temperatures are a primary driver for the formation of lisinopril impurities, including dimers. evitachem.com Thermal stress can lead to the intramolecular dehydration of lisinopril, forming diketopiperazine intermediates. evitachem.comnih.gov These reactive intermediates can then further react with other lisinopril molecules to form dimers and other higher-order oligomers. evitachem.com The formation of this compound has been shown to be strongly dependent on temperature, with a significant increase in its formation observed at temperatures above 40°C. evitachem.com At 60°C, the concentration of the dimer can exceed 1.5% within 8 hours, whereas at 25°C, the levels remain below 0.1% after 24 hours. evitachem.com This underscores the necessity of strict temperature control throughout the manufacturing process, from granulation and drying to compression and storage.
Table 2: Temperature Dependence of this compound Formation
| Temperature | Time | Dimer Concentration |
|---|---|---|
| 25°C | 24 hours | < 0.1% |
This data highlights the critical role of temperature in the formation of this compound. evitachem.com
pH: The pH of the formulation environment is another critical parameter. Lisinopril is most sensitive to hydrolysis in a basic environment. researchgate.net Studies have shown that at 25°C in a basic solution (0.1M NaOH), lisinopril degrades almost completely within the first minute. researchgate.net While this primarily points to hydrolytic degradation, the conditions that favor degradation can also create pathways for the formation of other impurities, including dimers. The synthesis of this compound is noted to be influenced by the presence of alkaline reagents. evitachem.com Therefore, maintaining an optimal pH range during wet granulation and other manufacturing steps where the drug is in solution or suspension is vital to minimize the formation of the dimer impurity.
Moisture Content: The presence of moisture can facilitate degradation reactions. For solid dosage forms, controlling the water content during manufacturing and in the final product is essential for stability. High moisture levels can increase molecular mobility and facilitate reactions between lisinopril molecules or between lisinopril and excipients, potentially leading to the formation of this compound.
Development of In-Process Control (IPC) Methods for Dimer Monitoring
The development of robust in-process control (IPC) methods is crucial for monitoring and controlling the levels of this compound during pharmaceutical manufacturing. These methods provide real-time or near-real-time data that allows for process adjustments to ensure the final product meets the required quality standards.
The primary analytical technique for monitoring lisinopril and its impurities is High-Performance Liquid Chromatography (HPLC). researchgate.net A stability-indicating HPLC method is one that is capable of separating the API from its degradation products and impurities, allowing for their accurate quantification. nih.gov
Key Considerations for IPC Method Development:
Specificity: The analytical method must be able to selectively detect and quantify this compound in the presence of lisinopril, other impurities, and formulation excipients. This is typically achieved by optimizing the chromatographic conditions, such as the mobile phase composition, column type, and detector wavelength.
Sensitivity: The method must be sensitive enough to detect the dimer impurity at or below its specified limit. The limit of detection (LOD) and limit of quantitation (LOQ) of the method should be established and be appropriate for the control strategy. nih.gov
Accuracy and Precision: The method must provide accurate and precise results to ensure that the measurements are reliable. Validation of the method according to ICH guidelines is necessary to demonstrate its accuracy, precision, linearity, and robustness.
Rapidity: For in-process control, a rapid analytical method is often desirable to allow for timely process decisions. The use of Ultra-Performance Liquid Chromatography (UPLC) can significantly reduce analysis time while maintaining or improving separation efficiency. bioprocessonline.com
Commonly Employed Analytical Techniques for Impurity Monitoring:
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common technique for routine quality control and in-process monitoring of pharmaceutical impurities. A reversed-phase HPLC method with UV detection at a suitable wavelength (e.g., 210-225 nm for lisinopril) can be developed and validated for the quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a higher degree of specificity and is invaluable for the identification and characterization of unknown impurities. ekb.eg In the context of IPC, LC-MS can be used to confirm the identity of the dimer impurity and to investigate the formation of other process-related impurities. Mass spectrometry of this compound typically shows a protonated molecular ion at m/z 793.8 ([M+H]⁺). evitachem.com
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile impurities like dimers, GC-MS can be used for the analysis of volatile or semi-volatile impurities that may be present in the raw materials or formed during the manufacturing process.
The implementation of validated IPC methods at critical stages of the manufacturing process, such as after granulation, drying, and before compression, allows for the continuous monitoring of this compound levels. This proactive approach enables manufacturers to identify and address any process deviations that could lead to an increase in this impurity, ensuring the consistent production of a high-quality drug product.
Theoretical and Computational Chemistry Approaches
Molecular Modeling of Lisinopril (B193118) Dimerization Reactions
Molecular modeling encompasses a range of computational techniques that are used to represent and simulate the behavior of molecules. These methods are instrumental in exploring the conformational landscape of molecules and the dynamics of their interactions, which are crucial for understanding reaction mechanisms such as dimerization.
The three-dimensional structure and flexibility of the lisinopril molecule are key determinants of its reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and the energy barriers between them. For a molecule like lisinopril, which contains several rotatable bonds, a multitude of conformations are possible. Computational methods, such as systematic or stochastic searches, can be employed to explore the potential energy surface and identify low-energy conformers.
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, offering insights into the conformational changes and intermolecular interactions that occur in solution. In the context of Lisinopril Dimer Impurity H formation, MD simulations can be used to study the approach and orientation of two lisinopril molecules, identifying the preferential conformations that lead to a reactive encounter. These simulations can reveal the role of solvent molecules and intermolecular forces, such as hydrogen bonds and van der Waals interactions, in stabilizing the pre-reaction complex. researchgate.net
Table 1: Illustrative Data from Molecular Dynamics Simulation of Lisinopril Monomers in Solution
| Simulation Parameter | Value |
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Pressure | 1 atm |
| Solvent | Water |
| Average Monomer-Monomer Distance | 15 Å |
| Key Intermolecular Interactions | Hydrogen bonding, Hydrophobic interactions |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While traditionally used for studying ligand-protein interactions, docking can also be adapted to investigate the formation of dimers. In the case of lisinopril dimerization, docking studies can be employed to explore the different ways in which two lisinopril molecules can interact.
These studies are particularly useful for assessing the role of steric hindrance in the dimerization process. By systematically evaluating a large number of possible binding poses, docking algorithms can identify orientations that are sterically favorable for a reaction to occur. The results of docking studies can highlight the key functional groups involved in the initial interaction and provide a static snapshot of the pre-reaction complex. This information is invaluable for formulating hypotheses about the reaction mechanism that can then be further investigated using more rigorous quantum mechanical methods. researchgate.net
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying reaction mechanisms in systems of pharmaceutical interest.
A key application of DFT in studying chemical reactions is the calculation of the potential energy surface (PES). The PES provides a landscape of the energy of the system as a function of the positions of the atoms. By mapping the PES for the dimerization of lisinopril, it is possible to identify the minimum energy pathway that connects the reactants (two lisinopril molecules) to the product (this compound).
This pathway includes the identification of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the rate of the reaction. DFT calculations can provide accurate estimates of these energy barriers, allowing for a quantitative understanding of the reaction kinetics. The structures of the transition states can also be determined, revealing the precise arrangement of atoms at the point of maximum energy, which provides crucial insights into the bond-breaking and bond-forming processes. researchgate.net
Table 2: Hypothetical DFT-Calculated Energy Profile for Lisinopril Dimerization
| Species | Relative Energy (kcal/mol) |
| 2 x Lisinopril Monomer | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State 1 | +25.8 |
| Intermediate | +12.3 |
| Transition State 2 | +30.1 |
| This compound | -15.7 |
DFT calculations provide detailed information about the electronic structure of molecules, which is fundamental to understanding their reactivity. Various analysis techniques can be applied to the results of DFT calculations to gain deeper insights. For instance, the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help identify the regions of a molecule that are most likely to act as nucleophiles and electrophiles.
Furthermore, the calculation of atomic charges and electrostatic potential maps can reveal the distribution of electron density within the lisinopril molecule, highlighting sites that are susceptible to chemical attack. By examining these electronic properties, it is possible to predict the most likely pathways for the dimerization reaction and to understand the factors that govern its regioselectivity and stereoselectivity.
In Silico Prediction of Impurity Stability and Degradation Pathways
Beyond understanding the formation of this compound, computational methods can also be used to predict its stability and potential degradation pathways. This is crucial for assessing the long-term stability of the drug product and for identifying potential new impurities that may arise from the degradation of the dimer.
In silico stability prediction tools often rely on knowledge-based systems that contain information about known chemical degradation reactions. By analyzing the structure of this compound, these tools can identify functional groups that are susceptible to hydrolysis, oxidation, or other forms of degradation. ekb.egscirp.org
More advanced approaches may use quantum mechanical calculations to estimate the activation energies for various potential degradation reactions. By comparing the energy barriers for different pathways, it is possible to predict the most likely degradation products. This information can guide the development of analytical methods for the detection of these potential new impurities and can inform strategies for the formulation and storage of the drug product to minimize their formation. researchgate.net
Regulatory and Quality Aspects in Pharmaceutical Development Pertaining to Lisinopril Dimer Impurity H
Adherence to International Council for Harmonisation (ICH) Guidelines
The ICH provides a unified standard for the European Union, Japan, and the United States to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient and cost-effective manner. The primary guidelines relevant to the control of Lisinopril (B193118) Dimer Impurity H are ICH Q3A and ICH Q3B.
ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu This guideline is crucial for controlling impurities like Lisinopril Dimer Impurity H that may arise during the synthesis, purification, and storage of the lisinopril API. ich.orgeuropa.eu
Key considerations under ICH Q3A for this compound include:
Identification Threshold: The guideline establishes thresholds above which an impurity must be identified. europa.eu For new drug substances, any impurity present at a level greater than the identification threshold needs to have its structure elucidated. europa.euresearchgate.net
Reporting Threshold: Impurities present at levels above the reporting threshold must be reported in the registration application. ich.org The quantitation limit of the analytical procedure should be at or below the reporting threshold. ich.org
Qualification Threshold: If an impurity is present at a level above the qualification threshold, its biological safety must be established. ich.orgeuropa.eu Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity. ich.orgeuropa.eu
The thresholds for reporting, identification, and qualification are based on the maximum daily dose of the drug substance. ich.org
Table 1: ICH Q3A Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
Data sourced from ICH Q3A(R2) guidelines. ich.org
For this compound, which can form during the manufacturing process of the lisinopril API, these thresholds dictate the level of scrutiny required. nih.gov If its concentration exceeds the identification threshold, its structure must be confirmed. If it surpasses the qualification threshold, toxicological studies may be necessary to demonstrate its safety.
ICH Q3B(R2) complements Q3A and provides guidance for impurities in new drug products. ich.orgeuropa.eu This guideline addresses degradation products that form during the manufacturing of the drug product or during storage. ich.org this compound could potentially form or increase in concentration in the finished lisinopril tablet, making Q3B considerations highly relevant.
Key aspects of ICH Q3B include:
Degradation Profile: The guideline requires the submission of a degradation profile, which describes the impurities observed in the drug product under various storage conditions (e.g., stability studies). ich.org
Thresholds for Degradation Products: Similar to Q3A, Q3B establishes reporting, identification, and qualification thresholds for degradation products. ich.org These thresholds are generally the same as those for impurities in the drug substance but are applied to the drug product.
Rationale for Acceptance Criteria: A rationale for the proposed acceptance criteria for a degradation product must be provided, taking into account the batches used in safety and clinical studies. ich.org
Table 2: ICH Q3B Thresholds for Degradation Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| < 10 mg | 1.0% | 0.5% | 0.5% |
| 10 mg - 100 mg | 0.5% | 0.2% | 0.2% |
| > 100 mg - 2 g | 0.2% | 0.2% | 0.15% |
Data sourced from ICH Q3B(R2) guidelines. ich.org
Given that lisinopril is administered in various daily doses, the specific threshold for this compound in the final product would depend on the maximum daily dose of the lisinopril formulation. americanpharmaceuticalreview.com
When a novel dimeric impurity like this compound is identified and exceeds the qualification threshold, a specific strategy for its qualification is required. ich.orgeuropa.eu The process of qualification involves acquiring and evaluating data to establish the biological safety of the impurity at the specified level. ich.orgeuropa.eu
Strategies for qualifying a novel dimeric impurity include:
Review of Existing Data: The first step is to review available toxicological and other safety data on structurally similar compounds.
Toxicological Studies: If sufficient data is not available, a series of toxicological studies may be necessary. These can range from in vitro genotoxicity assays to in vivo studies in animals.
Use of Qualified Material: The level of an impurity present in a new drug substance or product that has been adequately tested in safety and/or clinical studies is considered qualified. ich.orgeuropa.eu
For a novel dimeric impurity, particular attention is paid to its potential for unique pharmacological or toxicological effects compared to the parent drug. The qualification process must be scientifically sound and justified on a case-by-case basis. ich.orgeuropa.eu
Analytical Method Development Requirements for Regulatory Submission
The analytical methods used to detect and quantify this compound are a cornerstone of regulatory submission. These methods must be validated to ensure they are accurate, precise, specific, and robust. ich.org
Key requirements for analytical method development and validation include:
Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradation products, and matrix components. pharmacompass.com For this compound, this means the analytical method, often a form of High-Performance Liquid Chromatography (HPLC), must separate it from lisinopril and other related substances. researchgate.netpharmacompass.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ for this compound must be at or below the reporting threshold. nih.gov
Linearity and Range: The method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy and Precision: Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision refers to the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net
For regulatory submission, a detailed report on the validation of the analytical method is required, demonstrating its suitability for its intended purpose. ich.org
Quality by Design (QbD) Principles Applied to Impurity Control
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netijpsonline.com Applying QbD principles to control this compound involves a proactive approach to pharmaceutical development.
The application of QbD to impurity control includes:
Defining a Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final drug product, including the acceptable level of impurities like this compound. pharmaexcipients.com
Identifying Critical Quality Attributes (CQAs): CQAs are physical, chemical, biological, or microbiological attributes or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. researchgate.net The level of this compound is a CQA. researchgate.net
Identifying Critical Process Parameters (CPPs): These are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. For example, temperature, pH, and reaction time during the synthesis of lisinopril could be CPPs affecting the formation of this compound.
Establishing a Design Space: The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. researchgate.netijpsonline.com Operating within the established design space will result in a product meeting its QTPP.
Implementing a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. The control strategy can include controls on input material attributes, process parameters, and in-process controls, as well as final product testing.
By using a QbD approach, manufacturers can gain a deeper understanding of how process parameters affect the formation of this compound, leading to more robust and reliable manufacturing processes that consistently produce a high-quality product.
Future Research Perspectives and Challenges
Elucidation of Remaining Unknown Formation Pathways
The primary formation mechanism for Lisinopril (B193118) Dimer Impurity H is understood to be a dimerization reaction involving two lisinopril molecules. This process often occurs via nucleophilic substitution, where the primary amine group of the lysine (B10760008) moiety in one lisinopril molecule attacks an activated carbonyl group in a second molecule. evitachem.com This reaction is influenced by factors such as temperature and the presence of alkaline conditions during synthesis. evitachem.com
However, the complete landscape of its formation is likely more complex. Future research must focus on elucidating other potential, yet currently unknown, pathways. Key areas for investigation include:
Influence of Starting Materials and Intermediates: While the dimerization of the final lisinopril molecule is a known route, the role of specific unreacted intermediates or reagents in promoting this reaction is not fully understood. For instance, the formation of other lisinopril impurities, such as the lysine analogue, has been traced back to the presence of unreacted protected lysine in earlier synthetic steps. nih.gov A similar investigation is needed to determine if specific precursors to lisinopril are more susceptible to dimerization.
Impact of Process Parameters: The precise effects of pH, solvent systems, and catalysts on the rate and extent of dimerization need systematic study. While alkaline conditions are known to promote the reaction, the specific pH thresholds and the impact of different bases have not been exhaustively mapped. evitachem.com
Degradation-Induced Formation: Research should explore whether Lisinopril Dimer Impurity H can form not only as a process-related impurity but also as a degradation product under specific stress conditions (e.g., heat, light, humidity). Studies on other lisinopril impurities, such as diketopiperazines, have shown they can form due to intramolecular dehydration at high temperatures. nih.gov Similar stress testing could reveal if lisinopril degrades to form the dimer over time.
A comprehensive understanding of all formation routes is the first step toward developing effective control strategies.
Development of Rapid and High-Throughput Analytical Methods
Current analytical methods for identifying and quantifying lisinopril impurities predominantly rely on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov These techniques are robust and reliable but can be time-consuming, limiting their utility for real-time process monitoring or high-throughput screening of process variations.
Future research should be directed towards developing more efficient analytical methodologies:
Ultra-High-Performance Liquid Chromatography (UHPLC): Transitioning from conventional HPLC to UHPLC can significantly reduce analysis times from minutes to seconds, without compromising separation efficiency.
Process Analytical Technology (PAT): The integration of PAT tools is a key area for future development. PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality attributes. fda.gov On-line or in-line spectroscopic methods, such as Near-Infrared (NIR) or Raman spectroscopy, could potentially monitor the formation of this compound in real-time, allowing for immediate process adjustments.
High-Throughput Screening (HTS): Miniaturized analytical systems, such as microfluidic devices coupled with mass spectrometry, could enable the rapid screening of a large number of samples. This would be invaluable during process development and optimization to quickly identify conditions that minimize impurity formation.
The development of such methods would facilitate more dynamic and effective control over the manufacturing process, ensuring higher quality and consistency.
| Analytical Technique | Current Application for Lisinopril Impurities | Future Potential for Dimer Impurity H |
| HPLC / LC-MS | Standard for impurity profiling and quantification. nih.govnih.gov | Method optimization for faster run times (UHPLC). |
| NMR Spectroscopy | Used for structural elucidation of isolated impurities. nih.gov | Advanced NMR techniques for in-situ reaction monitoring. |
| Spectroscopy (NIR, Raman) | Limited application; mainly for raw material ID. | In-line/on-line real-time monitoring of dimer formation (PAT). |
| Capillary Electrophoresis | Alternative separation technique for ACE inhibitors. researchgate.net | Development of rapid, high-efficiency separation methods. |
Predictive Modeling for Impurity Formation in Complex Matrices
Predictive modeling offers a powerful, proactive approach to impurity control. By understanding the relationships between various process parameters and the rate of impurity formation, models can be built to predict impurity levels under different manufacturing scenarios. This aligns with the Quality by Design (QbD) paradigm, which emphasizes building quality into the product from the outset. nih.gov
For this compound, future research in this area should include:
Kinetic Modeling: Developing kinetic models that describe the rate of dimerization as a function of reactant concentrations, temperature, pH, and catalyst levels. These models would be invaluable for process optimization and for defining a robust design space where impurity formation is consistently below acceptable limits.
Computational Chemistry: Using computational tools, such as Density Functional Theory (DFT), to model the dimerization reaction at a molecular level. This could provide insights into the reaction mechanism and identify the most energetically favorable pathways, guiding process development to avoid conditions that promote these routes.
Machine Learning and AI: Leveraging machine learning algorithms to analyze large datasets from manufacturing runs. These models could identify complex, non-linear relationships between process inputs and impurity outcomes that may not be apparent from traditional experimental designs.
Such predictive tools would allow manufacturers to simulate the impact of process changes without the need for extensive laboratory work, accelerating development and improving process robustness.
Sustainable Chemistry Approaches for Impurity Mitigation
The principles of green and sustainable chemistry aim to reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of lisinopril could offer a powerful route to mitigating the formation of this compound and other unwanted byproducts.
Future research should explore several avenues:
Alternative Solvent Systems: Investigating the use of greener solvents (e.g., water, supercritical fluids, or bio-based solvents) that may disfavor the dimerization reaction pathway.
Catalytic Processes: Developing highly selective catalytic methods for the lisinopril synthesis that can produce the desired product with higher fidelity, thereby reducing the formation of all impurities. This could include enzymatic catalysis, which often provides exceptional selectivity under mild conditions.
Process Intensification: Exploring continuous manufacturing processes instead of traditional batch production. Continuous flow reactors can offer superior control over reaction parameters like temperature and residence time, which can be fine-tuned to minimize impurity formation. europeanpharmaceuticalreview.com
Eco-friendly Analytical Methods: Developing greener analytical methods for impurity detection, such as the use of cloud point extraction as an alternative to traditional solvent-based extraction techniques for sample preparation. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
